![molecular formula C15H29NO4 B14263976 Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate CAS No. 132042-66-1](/img/structure/B14263976.png)
Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate is a chemical compound with a unique structure that includes a decyl chain, a hydroxymethyl group, and an amino group attached to a butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate typically involves the reaction of decyl alcohol with 4-[(hydroxymethyl)amino]-4-oxobutanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and reaction of the starting materials, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the specific nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of other compounds.
Wirkmechanismus
The mechanism of action of Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its hydroxymethyl and amino groups allow it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Decyl 4-aminobutanoate
- Decyl 4-hydroxybutanoate
- Decyl 4-oxobutanoate
Uniqueness
Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate is unique due to the presence of both a hydroxymethyl group and an amino group on the butanoate backbone. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds that lack one of these functional groups.
Eigenschaften
CAS-Nummer |
132042-66-1 |
|---|---|
Molekularformel |
C15H29NO4 |
Molekulargewicht |
287.39 g/mol |
IUPAC-Name |
decyl 4-(hydroxymethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-9-12-20-15(19)11-10-14(18)16-13-17/h17H,2-13H2,1H3,(H,16,18) |
InChI-Schlüssel |
JSOKFJUFGONROY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)CCC(=O)NCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)
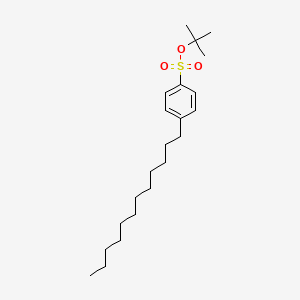
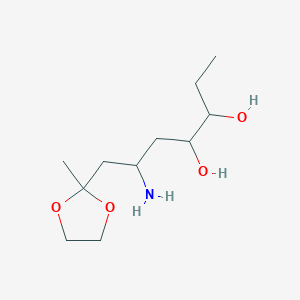
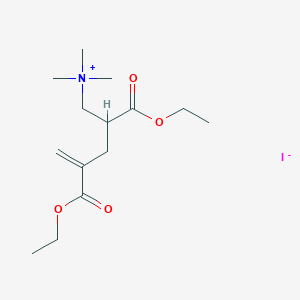
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)

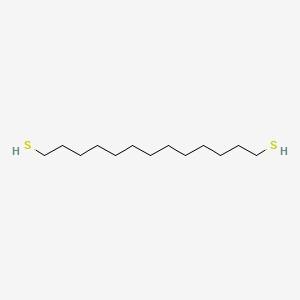
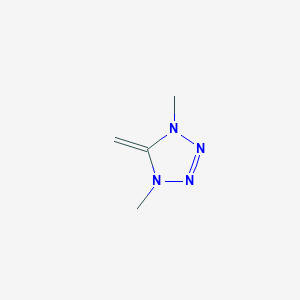

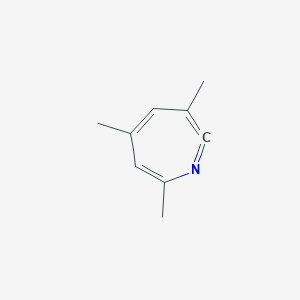
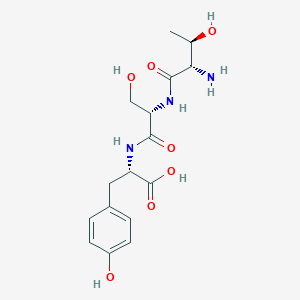

![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)

